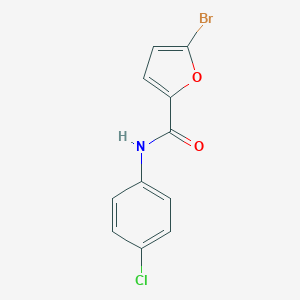
N-(2-hydroxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyphenyl)butanamide, also known as 2-(2-hydroxyphenyl) butyramide, is a chemical compound that is synthesized from 2-hydroxybenzoyl chloride and butyric acid. It has gained significant attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide is not fully understood. However, it has been suggested that it may exert its therapeutic effects through its antioxidant properties and by modulating inflammatory pathways. It has also been shown to activate the Nrf2 signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce oxidative stress and inflammation in various cell types, including neuronal cells. It has also been shown to protect against neuronal cell death and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide in lab experiments is its relatively low toxicity. Additionally, it has been shown to have good solubility in both water and organic solvents. However, one limitation is that it may not be as effective in humans as it is in animal models.
Direcciones Futuras
There are a number of future directions for research on N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Other potential future directions include investigating its use in other disease models, such as cancer, and exploring its potential use in combination with other therapeutics.
In conclusion, N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide has shown promising potential as a therapeutic agent in scientific research. Its anti-inflammatory, antioxidant, and neuroprotective effects make it an attractive candidate for further investigation in the treatment of neurodegenerative diseases and other conditions. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide involves the reaction between N-(2-hydroxyphenyl)butanamidehydroxybenzoyl chloride and butyric acid. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, it has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
28033-54-7 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
N-(2-hydroxyphenyl)butanamide |
InChI |
InChI=1S/C10H13NO2/c1-2-5-10(13)11-8-6-3-4-7-9(8)12/h3-4,6-7,12H,2,5H2,1H3,(H,11,13) |
Clave InChI |
KIUGSVWAFHJWDU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1O |
SMILES canónico |
CCCC(=O)NC1=CC=CC=C1O |
Otros números CAS |
28033-54-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)
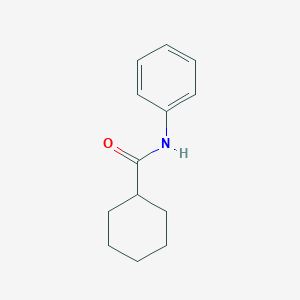


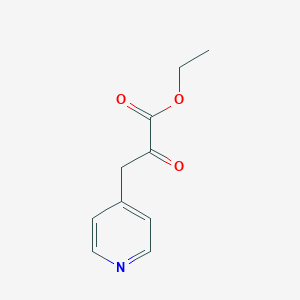
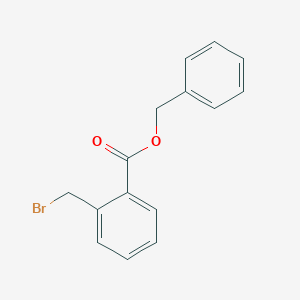



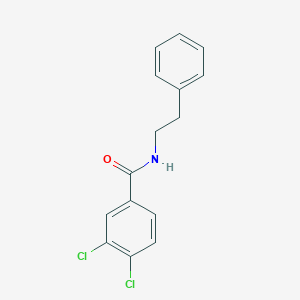
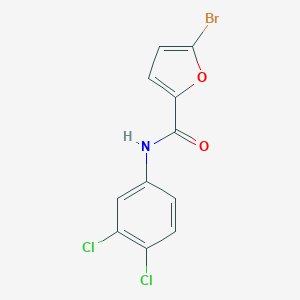
![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)
